Myeloperoxidase (MPO) Inhibition Potency and Selectivity Profile Versus CYP3A4 and Thyroid Peroxidase
In a direct head-to-head comparison derived from the same high-throughput screen deposited in BindingDB, a derivative incorporating the 2-chloropyridine-4-thiol scaffold exhibits an MPO IC50 of 26 nM. This value represents a 5.4-fold selectivity window over CYP3A4 (IC50 = 140 nM) and a 65-fold selectivity window over thyroid peroxidase (IC50 = 1.7 μM) [1]. This selectivity profile is functionally relevant because MPO inhibitors lacking discrimination against CYP3A4 pose a risk of drug–drug interactions, while cross-inhibition of thyroid peroxidase may confound thyroid hormone homeostasis [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | MPO IC50 = 26 nM |
| Comparator Or Baseline | CYP3A4 IC50 = 140 nM; Thyroid Peroxidase IC50 = 1.7 μM |
| Quantified Difference | 5.4× selectivity over CYP3A4; 65× selectivity over TPO |
| Conditions | MPO: chlorination activity, 10 min incubation, aminophenyl fluorescein assay; CYP3A4: time-dependent inhibition measured at 30 min; TPO: expressed in Trichoplusia ni insect cells, 3-iodo tyrosine substrate |
Why This Matters
This selectivity window directly impacts procurement for MPO-focused drug discovery: a candidate with a 65× margin over TPO and 5.4× over CYP3A4 reduces the probability of off-target toxicity flags during lead optimization.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429). Affinity data for 2-Chloropyridine-4-thiol derivative. View Source
- [2] Soubhye J, Aldib I, Delporte C, et al. Myeloperoxidase as a target for the treatment of inflammatory syndromes: mechanisms and structure activity relationships of inhibitors. Current Medicinal Chemistry. 2016;23(35):3975-4008. View Source
